3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that features a benzohydrazide core substituted with methoxy groups at the 3 and 5 positions, and a benzothiazole moiety attached via a hydrazide linkage
Mechanism of Action
Mode of Action
The exact mode of action of 3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is currently unknown due to the lack of specific studies on this compound. Benzothiazole derivatives have been studied for their anti-inflammatory and anti-tubercular activities .
Biochemical Pathways
It’s worth noting that benzothiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, a key pathway in inflammation .
Result of Action
Related benzothiazole compounds have shown anti-inflammatory effects, potentially through the inhibition of prostaglandin biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Hydrazide Formation: The benzohydrazide core is formed by reacting 3,5-dimethoxybenzoic acid with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Materials Science: It can be used in the development of organic semiconductors and fluorescent materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
Uniqueness
3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of both methoxy and benzothiazole groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-4-5-14-15(6-10)24-17(18-14)20-19-16(21)11-7-12(22-2)9-13(8-11)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAQQFYRAQPVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.